molecular formula C39H62O14 B591401 Ophiogenin 3-O- CAS No. 128502-94-3

Ophiogenin 3-O-

Cat. No.: B591401
CAS No.: 128502-94-3
M. Wt: 754.911
InChI Key: DGFVATVOFRGGFO-IPRUERMDSA-N
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Scientific Research Applications

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside involves the extraction of Ophiogenin from Ophiopogon japonicus roots, followed by glycosylation reactions to attach the sugar moieties. The glycosylation process typically involves the use of glycosyl donors and acceptors under specific reaction conditions, such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources, followed by purification processes. The extraction involves solvent extraction techniques, while purification is achieved through chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1->2)-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which contributes to its distinct pharmacological profile. The presence of both alpha-L-rhamnopyranosyl and beta-D-glucopyranosyl moieties enhances its solubility and bioavailability, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3/t18-,19+,20-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31-,32-,33+,34-,35+,36+,37-,38-,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFVATVOFRGGFO-IPRUERMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)O)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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